KS176

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

KS176 ist eine synthetische organische Verbindung, die für ihre potente und selektive Hemmung des Brustkrebsresistenzproteins (BCRP), auch bekannt als ATP-Bindungskassetten-Unterfamilie G-Mitglied 2 (ABCG2), bekannt ist. Dieses Protein ist ein Multidrug-Transporter, der am Ausstrom verschiedener Chemotherapeutika aus Krebszellen beteiligt ist und zur Multidrug-Resistenz beiträgt. This compound hat keine inhibitorische Aktivität gegen andere Multidrug-Transporter wie P-Glykoprotein (P-gp) oder Multidrug-Resistenz-assoziiertes Protein 1 (MRP1) .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die wichtigsten Schritte umfassen:

Bildung der Kernstruktur: Die Kernstruktur wird durch eine Reihe von Kondensationsreaktionen synthetisiert, an denen aromatische Amine und Carbonsäuren beteiligt sind.

Modifikationen der funktionellen Gruppe: Die Einführung spezifischer funktioneller Gruppen wie Nitro- und Hydroxyethylgruppen wird durch Nitrierungs- und Alkylierungsreaktionen unter kontrollierten Bedingungen erreicht.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Batchreaktionen: Durchführung der Reaktionen in großen Reaktoren mit präziser Steuerung von Temperatur, Druck und Reaktionszeit.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of KS176 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic amines and carboxylic acids.

Functional Group Modifications: The introduction of specific functional groups, such as nitro and hydroxyethyl groups, is achieved through nitration and alkylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.

Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve high purity levels.

Analyse Chemischer Reaktionen

Arten von Reaktionen

KS176 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Nitrogruppe in this compound kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und katalytische Mengen an Übergangsmetallen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Forschung und Entwicklung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von BCRP und seine Rolle bei der Multidrug-Resistenz zu untersuchen.

Biologie: In zellulären Assays eingesetzt, um die Transportmechanismen von BCRP und seine Auswirkungen auf den Drogenausstrom zu untersuchen.

Medizin: Potenzielles Therapeutikum zur Überwindung von Multidrug-Resistenz bei der Krebsbehandlung durch Hemmung von BCRP.

Industrie: Wird bei der Entwicklung neuer Chemotherapeutika und bei der Untersuchung von Arzneimittel-Wechselwirkungen eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Bindung an den BCRP-Transporter und Hemmung seiner Funktion. Diese Hemmung verhindert den Ausstrom von Chemotherapeutika aus Krebszellen, wodurch sich deren intrazelluläre Konzentration erhöht und ihre zytotoxischen Wirkungen verstärkt werden. Die molekularen Ziele umfassen die Nukleotid-Bindungsdomänen von BCRP, die für seine ATPase-Aktivität und seine Drogentransportfunktion unerlässlich sind .

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanism of Action

KS176 specifically inhibits the BCRP multidrug transporter, which is instrumental in the efflux of chemotherapeutic agents from cancer cells, thereby contributing to multidrug resistance. The inhibitory activity of this compound has been quantified with IC50 values of 0.59 μM and 1.39 μM in different assays, indicating its potency against BCRP without affecting other transporters like P-glycoprotein or multidrug resistance-associated protein 1 (MRP1) .

A. Cancer Research

- Multidrug Resistance Studies : this compound serves as a critical tool for investigating the mechanisms of drug resistance in cancer cells. By inhibiting BCRP, researchers can assess the impact on drug accumulation and efficacy in various cancer models.

- Therapeutic Development : The compound is being explored as a potential therapeutic agent to enhance the effectiveness of existing chemotherapeutic drugs by preventing their efflux from cancer cells .

B. Drug Development

- Formulation Studies : this compound is utilized in the formulation of new chemotherapeutic agents aimed at improving bioavailability and therapeutic outcomes by counteracting drug resistance mechanisms.

- Drug-Drug Interaction Research : Its role as a BCRP inhibitor allows researchers to study interactions between different drugs that may be substrates for this transporter, aiding in the design of safer and more effective combination therapies .

Case Study 1: Overcoming Resistance in Breast Cancer

In a study focusing on breast cancer cell lines, this compound was shown to significantly increase the intracellular concentration of doxorubicin, a common chemotherapeutic agent. This effect was attributed to the inhibition of BCRP, leading to enhanced cytotoxicity against resistant cell lines .

Case Study 2: Impact on Pharmacokinetics

Research demonstrated that co-administration of this compound with various chemotherapeutics altered their pharmacokinetic profiles. For instance, when combined with gefitinib, an epidermal growth factor receptor inhibitor, this compound improved drug absorption and retention in tumor tissues .

Data Tables

| Application Area | Specific Use Case | Outcome/Impact |

|---|---|---|

| Cancer Research | Inhibition of drug efflux | Increased effectiveness of doxorubicin in resistant cells |

| Drug Development | Formulation enhancement | Improved bioavailability of chemotherapeutics |

| Drug-Drug Interaction | Study interactions with gefitinib | Enhanced absorption and retention in tumors |

Wirkmechanismus

KS176 exerts its effects by selectively binding to the BCRP transporter, inhibiting its function. This inhibition prevents the efflux of chemotherapeutic agents from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects. The molecular targets include the nucleotide-binding domains of BCRP, which are essential for its ATPase activity and drug transport function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ko143: Ein weiterer selektiver Hemmer von BCRP mit einer anderen chemischen Struktur.

Fumitremorgin C: Ein Naturprodukt, das für seine BCRP-Hemmwirkung bekannt ist.

Elacridar: Ein dualer Hemmer von BCRP und P-gp, der in Kombination mit Chemotherapeutika eingesetzt wird

Einzigartigkeit von KS176

This compound ist einzigartig aufgrund seiner hohen Selektivität für BCRP, ohne andere Multidrug-Transporter wie P-gp und MRP1 zu beeinflussen. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung von BCRP-spezifischen Mechanismen und für die Entwicklung gezielter Therapien zur Überwindung von Multidrug-Resistenz bei Krebs .

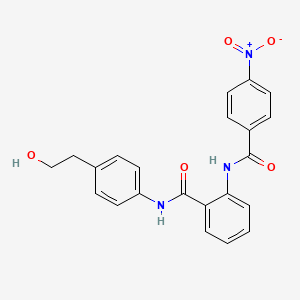

Biologische Aktivität

KS176, chemically known as N-[4-(2-Hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide, is a selective inhibitor of the breast cancer resistance protein (BCRP), a key multidrug transporter implicated in drug resistance in various cancers. This compound has garnered attention due to its potential to enhance the efficacy of chemotherapeutic agents by inhibiting the efflux of drugs from cancer cells, thereby increasing their intracellular concentrations.

This compound selectively inhibits BCRP with IC50 values of 0.59 μM and 1.39 μM in Pheophorbide A and Hoechst 33342 assays, respectively . Importantly, it does not exhibit inhibitory activity against P-glycoprotein (P-gp) or multidrug resistance-associated protein 1 (MRP1), which positions it as a promising candidate for combination therapies aimed at overcoming drug resistance in cancer treatment .

Pharmacological Profile

The pharmacological profile of this compound indicates its specificity towards BCRP, making it an invaluable tool in research focused on multidrug resistance. The following table summarizes its biological activity compared to other known inhibitors:

| Compound | Target | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | BCRP | 0.59 | Selective inhibitor, no effect on P-gp or MRP1 |

| Ko143 | BCRP | 0.05 | Potent but less selective |

| Verapamil | P-gp | 5.0 | Non-selective, affects multiple transporters |

Study on Combination Therapies

A significant study investigated the effects of this compound in combination with various chemotherapeutics. The research demonstrated that this compound significantly increased the accumulation of doxorubicin in BCRP-expressing cancer cells, leading to enhanced cytotoxicity compared to doxorubicin alone. This finding underscores the potential of this compound in improving treatment outcomes for patients with BCRP-mediated drug resistance.

Clinical Implications

In a clinical context, this compound may be particularly beneficial for treating breast cancer and other malignancies where BCRP plays a crucial role in mediating drug resistance. The selective inhibition of BCRP could allow for lower doses of chemotherapeutics while maintaining efficacy, potentially reducing side effects associated with higher dosages.

Future Research Directions

Ongoing research aims to further elucidate the pharmacokinetics and pharmacodynamics of this compound in vivo. Studies are being designed to assess its safety profile and optimal dosing regimens when used in conjunction with standard chemotherapeutic agents.

Eigenschaften

IUPAC Name |

N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5/c26-14-13-15-5-9-17(10-6-15)23-22(28)19-3-1-2-4-20(19)24-21(27)16-7-11-18(12-8-16)25(29)30/h1-12,26H,13-14H2,(H,23,28)(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWQQWSXYYXVGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CCO)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes the structure of KS 176 unique compared to 1α,25-dihydroxyvitamin D3, and how does this impact its activity?

A1: Unlike the natural hormone 1α,25-dihydroxyvitamin D3, KS 176 lacks the typical C and D rings. Instead, it incorporates a unique five-membered ring, termed the E-ring. This structural modification is significant because it demonstrates that the complete CD-ring system is not essential for vitamin D-like biological activity. Despite this difference, KS 176 retains a portion of 1α,25-dihydroxyvitamin D3's biological activity, exhibiting around 10-30% of its potency in in vitro assays assessing pro-differentiating effects on HL-60 and MG-63 cells and antiproliferative activity on MCF-7 and keratinocytes []. This suggests that KS 176, through its unique E-ring structure, can still achieve an appropriate spatial arrangement of the A-seco B-rings in relation to the side chain, which is crucial for interacting with the vitamin D receptor. Interestingly, KS 176 displays minimal in vivo calcemic effects compared to 1α,25-dihydroxyvitamin D3, highlighting its potential as a non-calcemic therapeutic agent [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.